molecular formula C17H18O3 B12818228 Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate

Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate

Cat. No.: B12818228
M. Wt: 270.32 g/mol
InChI Key: ADDIWJJEKICZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate is an organic compound with a complex structure featuring both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate involves an aldol condensation reaction between benzaldehyde and p-tolualdehyde, followed by esterification with ethanol. The reaction typically uses a base such as sodium hydroxide to catalyze the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-bromo-2-(p-tolyl)acetate. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can also be reduced, typically using reagents like lithium aluminum hyd

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate

InChI

InChI=1S/C17H18O3/c1-3-20-16(18)17(19,14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12,19H,3H2,1-2H3

InChI Key

ADDIWJJEKICZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.